molecular formula C20H21N3O3S3 B2677601 N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941982-02-1

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2677601
CAS No.: 941982-02-1
M. Wt: 447.59
InChI Key: HNQRBIYXRXPJIX-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound featuring a thiazole ring substituted with a thiophene group, a tosyl-protected piperidine, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step organic synthesis:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Group: The thiophene group is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Tosylation of Piperidine: Piperidine is tosylated using tosyl chloride in the presence of a base like pyridine to form the tosyl-protected piperidine.

    Formation of the Carboxamide: The final step involves the coupling of the thiazole-thiophene intermediate with the tosyl-protected piperidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Synthesis: Depending on the required scale, batch synthesis or continuous flow methods could be employed.

    Catalyst Optimization: Use of efficient catalysts to improve yield and reduce reaction times.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tosyl group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene and thiazole rings.

    Reduction: Corresponding amines from the reduction of the carboxamide group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its heterocyclic structure.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: The thiazole and thiophene rings are known for their antimicrobial properties, making this compound a candidate for developing new antibiotics.

    Anticancer Research: The compound’s structure suggests potential activity against cancer cells, particularly through inhibition of specific enzymes or pathways.

Industry

    Pharmaceuticals: Used in the synthesis of drug candidates.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves interaction with biological targets such as enzymes or receptors. The thiazole and thiophene rings can interact with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.

    N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide: Similar structure but lacks the tosyl-protected piperidine and carboxamide group.

Uniqueness

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to the combination of the thiazole-thiophene core with a tosyl-protected piperidine and carboxamide group, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S3/c1-14-4-6-16(7-5-14)29(25,26)23-10-8-15(9-11-23)19(24)22-20-21-17(13-28-20)18-3-2-12-27-18/h2-7,12-13,15H,8-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQRBIYXRXPJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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